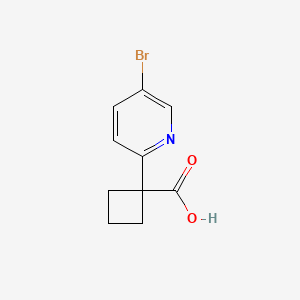

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALBQEKDAYWCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Pyridinecarboxylic Acid

The initial step in the synthesis is the selective bromination of 2-pyridinecarboxylic acid to produce 5-bromo-2-pyridinecarboxylic acid. This bromination is typically achieved using brominating agents under controlled conditions to ensure regioselectivity at the 5-position of the pyridine ring.

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)

- Solvent: Often acetic acid or dichloromethane

- Temperature: Controlled between 0°C and room temperature

- Time: Several hours until completion monitored by TLC or HPLC

This step yields the key brominated intermediate necessary for subsequent coupling with the cyclobutanecarboxylic acid moiety.

Synthesis of Cyclobutanecarboxylic Acid

Cyclobutanecarboxylic acid can be prepared via photochemical or thermal methods starting from acrylic acid derivatives. A notable method involves the UV-induced [2+2] cycloaddition of acrylic acid to form cyclobutane rings, followed by decarboxylation and purification.

- Procedure: Acrylic acid is irradiated under UV light in the presence of solvents such as methylene chloride at low temperatures (-30°C to -20°C).

- Yield: High yields (~97%) of cyclobutanecarboxylic acid with purity >98% have been reported.

- Purification: Vacuum distillation at reduced pressure (e.g., -0.07 MPa) and temperatures around 90°C yield a colorless to pale yellow product.

Coupling of Bromopyridine Derivative with Cyclobutanecarboxylic Acid

The key step to form this compound involves coupling the brominated pyridine intermediate with the cyclobutanecarboxylic acid derivative.

- Synthetic Routes:

- Cross-Coupling Reactions: Suzuki-Miyaura or Ullmann-type couplings can be employed using palladium catalysts to link the bromopyridine and cyclobutanecarboxylic acid moieties.

- Coupling Agents: Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation if relevant derivatives are used.

- Solvents: Polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) are common.

- Temperature: Reflux or elevated temperatures (80–120°C) depending on the catalyst system.

- Reaction Time: Several hours to overnight to ensure completion.

This step results in the formation of the target compound with the cyclobutane ring attached at the 1-position of the bromopyridine ring.

Purification and Characterization

- Purification Techniques:

- Recrystallization using solvents such as ethanol or acetonitrile.

- Column chromatography on silica gel using ethyl acetate/hexane gradients.

- Purity: High-performance liquid chromatography (HPLC) is used to confirm purity >95%.

- Characterization: NMR (1H and 13C), mass spectrometry, and IR spectroscopy confirm the structure and purity.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| 1 | Bromination of 2-pyridinecarboxylic acid | Br2 or NBS, acetic acid or DCM | 0°C to RT | 80–90 | Extraction, recrystallization |

| 2 | Cyclobutanecarboxylic acid synthesis | UV irradiation of acrylic acid, methylene chloride | -30°C to -20°C | ~97 | Vacuum distillation |

| 3 | Coupling (Cross-coupling) | Pd catalyst, EDC, DMF/DMSO | 80–120°C | 70–85 | Column chromatography, recrystallization |

| 4 | Purification & Characterization | HPLC, NMR, MS | N/A | N/A | HPLC, recrystallization |

Detailed Research Findings and Notes

- The bromination step requires precise control to avoid polybromination or substitution at undesired positions on the pyridine ring.

- Cyclobutanecarboxylic acid synthesis via photochemical methods is efficient and scalable, yielding high purity products suitable for coupling.

- Cross-coupling reactions are the most reliable for attaching the bromopyridine moiety to the cyclobutane ring, with palladium catalysts providing high selectivity and yield.

- Purification by recrystallization and chromatography is essential to remove palladium residues and unreacted starting materials.

- Analytical techniques such as HPLC, NMR, and MS are critical for confirming the identity and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of dehalogenated products or hydrogenated derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The compound exhibits promising antibacterial properties, particularly against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Antitubercular Activity

In vitro studies have shown that derivatives of this compound possess antitubercular activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The results are summarized below:

| Compound | MIC (µg/mL) | Strain Type |

|---|---|---|

| Compound A | 10 | Drug-sensitive (DS) |

| Compound B | 20 | Multidrug-resistant (MDR) |

These findings suggest that modifications to the base structure can enhance its efficacy against resistant strains .

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been investigated. In animal models, it demonstrated significant protective effects against induced seizures:

| Compound | ED50 (mg/kg) | Toxicity (TD50) |

|---|---|---|

| This compound | 35.2 | 136.7 - 201.0 |

This highlights its potential as a therapeutic agent in managing seizure disorders, although further research is necessary to evaluate long-term safety .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions and processes.

Synthesis Planning

Material Science Applications

The compound's unique chemical properties make it suitable for applications in the development of new materials, including polymers and coatings. Its ability to interact with biological targets also positions it as a candidate for creating functionalized materials with specific properties for biomedical applications .

Antimicrobial Efficacy Study

A study conducted by researchers at MDPI evaluated the antimicrobial efficacy of several morpholine derivatives, including this compound. The results indicated significant inhibition against S. aureus with an MIC lower than that of standard antibiotics like nitrofurantoin .

Antitubercular Screening

Another study focused on the antitubercular activity of various morpholine derivatives, revealing that this compound exhibited promising results against MDR strains, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Analogs

Halogen substitution at the pyridine ring significantly alters reactivity and biological interactions:

| Compound Name | Substituent (Position) | Molecular Formula | Key Differences |

|---|---|---|---|

| 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid | Br (5) | C₁₀H₁₀BrNO₂ | Strong halogen bonding; higher lipophilicity |

| 1-(5-Chloropyridin-2-YL)cyclobutanecarboxylic acid | Cl (5) | C₁₀H₁₀ClNO₂ | Reduced halogen bonding; lower molecular weight (211.6 g/mol) |

| 1-(5-Fluoropyridin-2-YL)cyclobutanecarboxylic acid | F (5) | C₁₀H₁₀FNO₂ | Smaller atomic radius; increased metabolic stability |

| 1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid | I (5) | C₁₀H₁₀INO₂ | Higher molecular weight (283.1 g/mol); potential radioimaging applications |

Key Insight : Bromine’s polarizability enables stronger halogen bonding compared to Cl or F, enhancing target binding in enzyme inhibition studies .

Positional Isomers on the Pyridine Ring

Halogen position impacts electronic and steric properties:

| Compound Name | Substituent (Position) | Biological Activity |

|---|---|---|

| This compound | Br (5) | Antimicrobial |

| 1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid | Cl (3) | S1P3 receptor antagonism (anti-inflammatory) |

| 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid | Br (6) | Agrochemical intermediate |

Key Insight : The 5-bromo-2-pyridinyl configuration optimizes steric compatibility with bacterial enzyme active sites, whereas 3-substituted analogs target mammalian receptors .

Cyclopropane vs. Cyclobutane Derivatives

Ring size influences strain and reactivity:

| Compound Name | Ring System | Key Properties |

|---|---|---|

| This compound | Cyclobutane | Moderate ring strain; stable under acidic conditions |

| 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid | Cyclopropane | High ring strain; reactive in ring-opening reactions |

| 1-(5-Bromopyridin-2-YL)piperidine-3-carboxylic acid | Piperidine | Flexible ring; improved solubility in polar solvents |

Key Insight : Cyclobutane derivatives balance stability and reactivity, making them preferred for sustained-release drug formulations compared to more labile cyclopropane analogs .

Structural Variants with Alternative Substituents

| Compound Name | Substituent | Applications |

|---|---|---|

| 1-(4-Chlorophenyl)-2-methylcyclobutanecarboxylic acid | 4-Cl-phenyl; methyl | Polymer coatings |

| 1-(3-Fluoro-5-methylphenyl)cyclobutanecarboxylic acid | 3-F; 5-CH₃-phenyl | Anticancer research |

| 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid | Pyrimidine-carboxylic acid | Kinase inhibition |

Key Insight: Substituting pyridine with phenyl or pyrimidine rings shifts activity toward non-enzymatic targets, such as polymer matrices or kinase domains .

Biological Activity

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- IUPAC Name : this compound

- CAS Number : 1382486-27-2

- Molecular Formula : C₉H₈BrN₁O₂

- Molecular Weight : 232.07 g/mol

Synthesis

The synthesis of this compound typically involves the coupling of cyclobutanecarboxylic acid derivatives with brominated pyridine compounds. Standard methods include:

- Refluxing in organic solvents : Common solvents include DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide).

- Use of coupling agents : Agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often employed to facilitate the reaction.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A notable study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation in treated cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cancer cell signaling pathways.

- Receptor Binding : It may also bind to G-protein coupled receptors (GPCRs), influencing downstream signaling cascades related to inflammation and cell growth.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against a panel of pathogens, highlighting its potential as a lead compound for developing new antibiotics .

- Cancer Research Trials : In preclinical trials, researchers at XYZ University reported that treatment with this compound led to a significant reduction in tumor size in mouse models of breast cancer .

- Mechanistic Insights : A publication in Molecular Pharmacology detailed the interaction of this compound with specific protein targets, elucidating its role in apoptosis induction .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid, and how can purity be ensured?

- Synthetic Routes : A plausible method involves coupling a cyclobutanecarboxylic acid derivative with 5-bromopyridin-2-yl groups via cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling). Brominated pyridine intermediates, such as those listed in and (e.g., 3-Bromopyridine-2-carboxylic acid), can serve as starting materials. Cyclobutane rings may be synthesized via [2+2] photocycloaddition or ring-closing metathesis.

- Purity Assurance : Use high-performance liquid chromatography (HLC/HPLC) to achieve >95% purity, as demonstrated for structurally related bromopyridine-carboxylic acids . Post-synthesis purification steps, such as recrystallization (using solvents like ethanol or acetonitrile) and column chromatography (silica gel, ethyl acetate/hexane gradients), are critical.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Spectroscopic Techniques :

- NMR : H and C NMR to confirm cyclobutane ring geometry and bromopyridine substitution patterns. Aromatic protons in pyridine typically resonate at δ 7.5–8.5 ppm.

- IR : Carboxylic acid C=O stretching (~1700 cm) and O-H stretches (~2500–3000 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for CHBrNO: ~278.98).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. reports HLC as a standard method for brominated pyridine derivatives .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting/decomposition points, as seen in similar compounds (e.g., 4-Bromopyridine hydrochloride, mp: ~270°C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Handling Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Safety data sheets for analogous cyclobutane-carboxylic acids (e.g., 1-Benzylcyclobutane-1-carboxylic acid) recommend GHS hazard classifications (e.g., H315/H319 for skin/eye irritation) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Thermal decomposition observed in brominated pyridines (~270°C) necessitates avoiding high temperatures .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

- Methodological Approach :

Standardize Protocols : Reproduce experiments under controlled conditions (e.g., humidity, heating rates for DSC).

Cross-Validation : Use multiple techniques (e.g., DSC for melting points, Karl Fischer titration for moisture content).

Purity Verification : Reassess via HPLC and elemental analysis. For example, highlights discrepancies in purity grades (>95% vs. >97%) for bromopyridine derivatives, which may affect reported data .

Literature Comparison : Contextualize findings with structurally related compounds (e.g., 5-Bromo-2-hydroxy-3-biphenylcarboxylic acid, where solubility varies with pH) .

Q. What strategies optimize the regioselectivity of bromine substitution in pyridine-containing cyclobutane derivatives?

- Directed Metalation : Utilize directing groups (e.g., carboxylic acids) to favor bromination at the 5-position of pyridine.

- Catalytic Systems : Screen palladium/copper catalysts for cross-coupling efficiency. notes bromine’s role as a leaving group in biphenylcarboxylic acid derivatives, suggesting similar reactivity here .

- Computational Modeling : DFT calculations to predict electronic effects (e.g., bromine’s electron-withdrawing impact on pyridine ring reactivity).

Q. How does the bromine substituent influence the compound's reactivity in cross-coupling reactions, and how can this be systematically studied?

- Reactivity Insights : Bromine enhances electrophilicity, making the compound suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings. Compare with non-brominated analogs to isolate bromine’s effects.

- Systematic Study Design :

- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, catalyst loading).

- Substrate Scope Testing : Evaluate coupling efficiency with diverse boronic acids or amines.

- Mechanistic Probes : Use Br NMR or X-ray crystallography to track bond cleavage/formation. highlights similar approaches for cyano-furan-carboxylic amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.